molecular formula C24H22N4O4 B15006802 1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

Katalognummer: B15006802
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: RSALCXDTGKDEAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is a complex organic compound featuring a furan ring, a biphenyl structure, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA typically involves multi-step organic reactions. One common approach is the reaction of furan-2-ylmethylamine with 4’-isocyanato-[1,1’-biphenyl]-4-ylamine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with a similar furan ring structure.

    Biphenyl-4-ylamine: Contains the biphenyl moiety found in the target compound.

    Urea Derivatives: Various urea derivatives with different substituents can be compared for their chemical and biological properties.

Uniqueness

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is unique due to its combination of furan, biphenyl, and urea functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C24H22N4O4

Molekulargewicht

430.5 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)phenyl]phenyl]urea

InChI

InChI=1S/C24H22N4O4/c29-23(25-15-21-3-1-13-31-21)27-19-9-5-17(6-10-19)18-7-11-20(12-8-18)28-24(30)26-16-22-4-2-14-32-22/h1-14H,15-16H2,(H2,25,27,29)(H2,26,28,30)

InChI-Schlüssel

RSALCXDTGKDEAU-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.